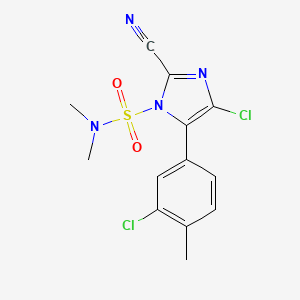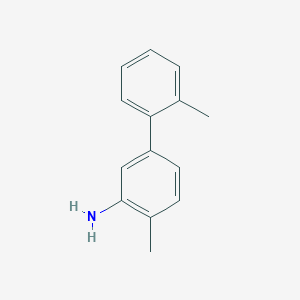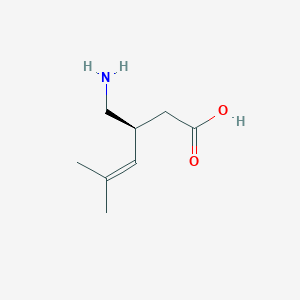
(S)-4,5-Dehydro Pregabalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4,5-Dehydro Pregabalin is a derivative of pregabalin, a well-known anticonvulsant and analgesic medication. Pregabalin is primarily used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. The compound this compound is structurally similar to pregabalin but features a double bond between the 4th and 5th carbon atoms, which may impart unique chemical and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-Dehydro Pregabalin involves several steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 3-isobutylglutaric anhydride, using reagents like acetic anhydride and methyl tert-butyl ether.
Cyclization and Reduction: The intermediate undergoes cyclization and reduction reactions to form the desired product. Common reagents include di-n-propylamine, ethyl cyanoacetate, and hydrochloric acid.
Purification: The final product is purified using techniques like crystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and minimize the use of expensive or environmentally harmful reagents. Enzymatic methods have also been explored to improve enantioselectivity and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4,5-Dehydro Pregabalin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the double bond into a single bond, yielding pregabalin.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Sodium hydride, alkyl halides, and aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Pregabalin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-4,5-Dehydro Pregabalin has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on neurotransmitter release and neuronal excitability.
Medicine: Explored for its potential therapeutic effects in treating conditions like epilepsy, neuropathic pain, and anxiety disorders.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Wirkmechanismus
The mechanism of action of (S)-4,5-Dehydro Pregabalin is similar to that of pregabalin. It binds to the α2δ subunit of voltage-dependent calcium channels in the central nervous system, inhibiting calcium influx and reducing the release of excitatory neurotransmitters like glutamate and substance P. This results in decreased neuronal excitability and reduced pain and seizure activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pregabalin: The parent compound, used for treating epilepsy, neuropathic pain, and anxiety.
Gabapentin: Another gabapentinoid with similar uses but different pharmacokinetic properties.
Phenibut: A GABA analogue with anxiolytic and nootropic effects.
Uniqueness
(S)-4,5-Dehydro Pregabalin is unique due to the presence of a double bond between the 4th and 5th carbon atoms, which may alter its binding affinity and pharmacological effects compared to pregabalin and other similar compounds .
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(3S)-3-(aminomethyl)-5-methylhex-4-enoic acid |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 |
InChI-Schlüssel |
RILHQHHDJPATCS-SSDOTTSWSA-N |
Isomerische SMILES |
CC(=C[C@H](CC(=O)O)CN)C |
Kanonische SMILES |
CC(=CC(CC(=O)O)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13444966.png)
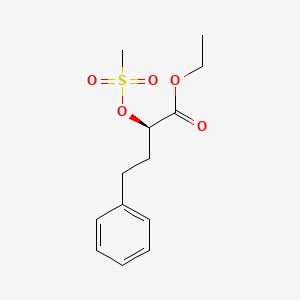
![4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13444979.png)
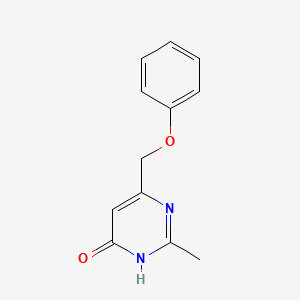
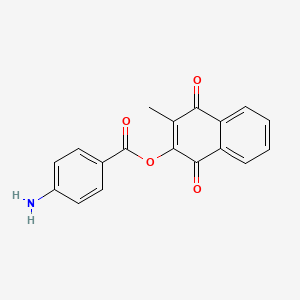
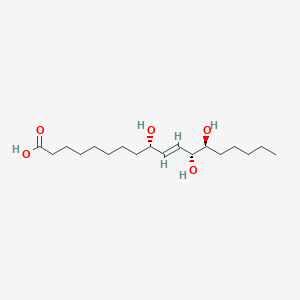
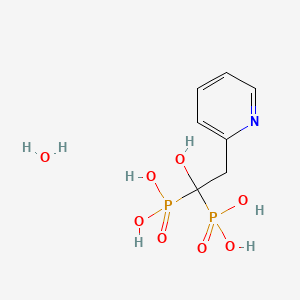
![2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1-(piperazin-1-yl)ethanone](/img/structure/B13445006.png)
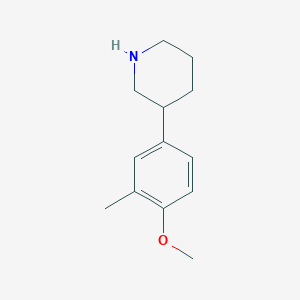
![4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine](/img/structure/B13445012.png)
![(3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one](/img/structure/B13445016.png)
